molecular formula C19H29NO4S2 B051761 C12-Tnb CAS No. 114019-73-7

C12-Tnb

Cat. No.: B051761
CAS No.: 114019-73-7
M. Wt: 399.6 g/mol
InChI Key: LNGWGYPBWOQGGM-UHFFFAOYSA-N
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Description

5-(Dodecyldithio)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a dodecyldithio substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dodecyldithio)-2-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the dodecyldithio group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The dodecyldithio group can be introduced via a nucleophilic substitution reaction using dodecylthiol and a suitable leaving group, such as a halide, in the presence of a base.

Industrial Production Methods

Industrial production of 5-(Dodecyldithio)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dodecyldithio)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The dodecyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dodecyldithio)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dodecyldithio)-2-nitrobenzoic acid depends on its application. In biological systems, it may interact with enzymes or cellular components through its nitro and dodecyldithio groups. These interactions can lead to inhibition or activation of specific biochemical pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the dodecyldithio group, making it less hydrophobic and less reactive in certain chemical reactions.

    5-(Methylthio)-2-nitrobenzoic acid: Contains a shorter alkyl chain, resulting in different solubility and reactivity properties.

    5-(Dodecyloxy)-2-nitrobenzoic acid: Has an ether linkage instead of a thioether, affecting its chemical stability and reactivity.

Uniqueness

5-(Dodecyldithio)-2-nitrobenzoic acid is unique due to its long dodecyldithio chain, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.

Properties

CAS No.

114019-73-7

Molecular Formula

C19H29NO4S2

Molecular Weight

399.6 g/mol

IUPAC Name

5-(dodecyldisulfanyl)-2-nitrobenzoic acid

InChI

InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

LNGWGYPBWOQGGM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

114019-73-7

Synonyms

5-dodecyldithio-2-nitrobenzoic acid
C12-TNB
dodecyldithio-5-(2-nitrobenzoic acid)

Origin of Product

United States

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